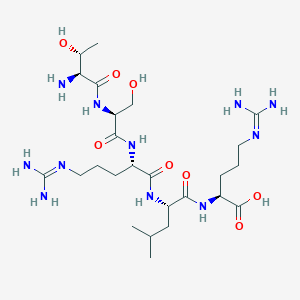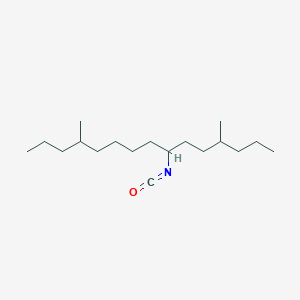
Pentadecane, 7-isocyanato-4,12-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentadecane, 7-isocyanato-4,12-dimethyl- is a chemical compound with the molecular formula C18H35NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a long carbon chain with two methyl groups at the 4th and 12th positions. This compound is part of the broader class of isocyanates, which are known for their reactivity and versatility in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecane, 7-isocyanato-4,12-dimethyl- typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common method is the reaction of 7-amino-4,12-dimethylpentadecane with phosgene under controlled conditions to yield the desired isocyanate compound .
Industrial Production Methods
In an industrial setting, the production of Pentadecane, 7-isocyanato-4,12-dimethyl- may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This helps in achieving high yields and purity of the final product .
化学反应分析
Types of Reactions
Pentadecane, 7-isocyanato-4,12-dimethyl- undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas, respectively.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
科学研究应用
Pentadecane, 7-isocyanato-4,12-dimethyl- has several applications in scientific research:
作用机制
The mechanism of action of Pentadecane, 7-isocyanato-4,12-dimethyl- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
相似化合物的比较
Similar Compounds
Hexamethylene diisocyanate (HDI): Another aliphatic isocyanate used in the production of polyurethanes.
Isophorone diisocyanate (IPDI): An aliphatic isocyanate with a cycloaliphatic structure, also used in polyurethane production.
Methylenediphenyl diisocyanate (MDI): An aromatic isocyanate widely used in the production of rigid polyurethane foams.
Uniqueness
Pentadecane, 7-isocyanato-4,12-dimethyl- is unique due to its long carbon chain and specific positioning of the isocyanate and methyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
320339-54-6 |
|---|---|
分子式 |
C18H35NO |
分子量 |
281.5 g/mol |
IUPAC 名称 |
7-isocyanato-4,12-dimethylpentadecane |
InChI |
InChI=1S/C18H35NO/c1-5-9-16(3)11-7-8-12-18(19-15-20)14-13-17(4)10-6-2/h16-18H,5-14H2,1-4H3 |
InChI 键 |
SLBFKXKJCPQZRA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CCCCC(CCC(C)CCC)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
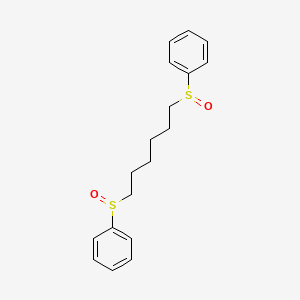
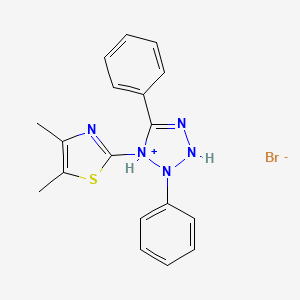

![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
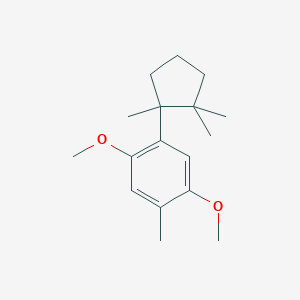
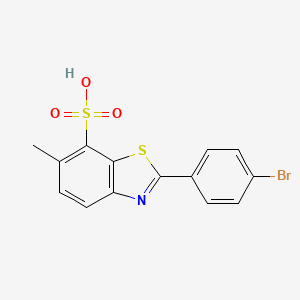
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
